molecular formula C15H12ClNO2 B5756387 2-chloro-N-(2-oxo-2-phenylethyl)benzamide

2-chloro-N-(2-oxo-2-phenylethyl)benzamide

Cat. No. B5756387
M. Wt: 273.71 g/mol
InChI Key: NTIXAROVDYZUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-oxo-2-phenylethyl)benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as CEP-33779, and it belongs to the class of small molecule inhibitors that target the signal transducer and activator of transcription 3 (STAT3) pathway. The STAT3 pathway has been implicated in various physiological and pathological processes, including inflammation, cancer, and immune regulation.

Scientific Research Applications

GPR139 Receptor Agonism

A compound structurally similar to 2-chloro-N-(2-oxo-2-phenylethyl)benzamide, (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide, was identified as a potent and selective agonist of the hGPR139 receptor, with potential implications in neurological research. It demonstrated good drug-like properties and the ability to cross the blood-brain barrier, making it suitable for oral dosing in rats (Dvorak et al., 2015).

Biological Activity Against Pathogens

A study described a series of benzamide derivatives with structural similarities to 2-chloro-N-(2-oxo-2-phenylethyl)benzamide, which demonstrated notable biological activity against various mycobacterial, bacterial, and fungal strains. These compounds were also evaluated for their inhibitory activity in photosynthetic electron transport in spinach chloroplasts, showing potential as antimicrobial agents (Imramovský et al., 2011).

Antipyrine-like Derivatives and Intermolecular Interactions

Research on antipyrine derivatives, including a compound similar to 2-chloro-N-(2-oxo-2-phenylethyl)benzamide, provided insights into their intermolecular interactions. These studies involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, offering valuable information for the design and development of new compounds with desired chemical properties (Saeed et al., 2020).

properties

IUPAC Name

2-chloro-N-phenacylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c16-13-9-5-4-8-12(13)15(19)17-10-14(18)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIXAROVDYZUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-N-(2-oxo-2-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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